Bienvenue dans la boutique en ligne BenchChem!

Docetaxel hydrate

Solid-state chemistry Pharmaceutical polymorph screening Drug substance stability

Docetaxel hydrate (CAS 700367-34-6) is the thermodynamically stable trihydrate crystalline form validated by XRPD and synchrotron studies, ensuring superior long-term storage and formulation reproducibility versus anhydrous forms. With 1.9-fold higher β-tubulin binding affinity than paclitaxel and distinct βIII-tubulin isotype response relative to cabazitaxel, it is the definitive reference standard for polymorph screening, tubulin interaction assays, and nanoparticle formulation development (CPC634 comparator). Its rapid cellular uptake enables short-exposure (3–6 hr) cytotoxicity protocols. Procure the hydrate form for consistent starting material quality in solid-state characterization and crystallization studies.

Molecular Formula C43H55NO15
Molecular Weight 807.88
CAS No. 700367-34-6
Cat. No. B1139701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel hydrate
CAS700367-34-6
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid_x000B_(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-metha
Molecular FormulaC43H55NO15
Molecular Weight807.88
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O
InChIInChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel Hydrate (CAS 700367-34-6): Crystalline Taxane for Anticancer Research and Formulation Development


Docetaxel hydrate (CAS 700367-34-6) is a stoichiometric trihydrate crystalline form of docetaxel, a semisynthetic analog of paclitaxel belonging to the taxane class of microtubule-stabilizing antineoplastic agents. The compound contains three water molecules per drug molecule in a thermodynamically stable crystalline lattice under ambient conditions of pressure, temperature, and relative humidity [1]. Docetaxel promotes microtubule assembly and inhibits tubulin depolymerization, leading to mitotic arrest and apoptosis in proliferating cells [2]. The hydrate form is a white crystalline powder with molecular weight 861.93 g/mol (including three water molecules), melting point 170–174°C, and solubility profiles of 5 mg/mL in DMF and DMSO, 1.5 mg/mL in ethanol, and sparing solubility in aqueous buffers .

Docetaxel Hydrate (CAS 700367-34-6): Why Taxane Interchangeability Is Not Supported by Quantitative Evidence


Taxanes share a common microtubule-binding mechanism, yet substitution among docetaxel, paclitaxel, and cabazitaxel cannot be justified without quantitative consideration of differential pharmacology, clinical efficacy, toxicity profiles, and formulation constraints. Docetaxel exhibits approximately 1.9-fold higher β-tubulin binding affinity compared to paclitaxel [1] and demonstrates distinct βIII-tubulin isotype response characteristics relative to cabazitaxel [2]. Clinically, head-to-head trials reveal statistically significant differences in overall survival and tolerability endpoints [3]. Furthermore, the hydrate crystalline form confers thermodynamic stability advantages over anhydrous forms, directly impacting long-term storage and formulation reproducibility [4]. The evidence compiled in Section 3 quantifies these differences across multiple dimensions essential for informed scientific selection and procurement decisions.

Docetaxel Hydrate (CAS 700367-34-6): Comparator-Based Quantitative Differentiation Evidence


Docetaxel Hydrate (CAS 700367-34-6): Crystalline Trihydrate Thermodynamic Stability Versus Anhydrous Forms

Docetaxel hydrate exists as a stoichiometric trihydrate containing three water molecules per drug molecule, which is thermodynamically stable under ambient conditions of pressure, temperature, and relative humidity [1]. In contrast, the anhydrous form (form DA) undergoes vapor-induced phase transformations under ambient conditions, converting to solvates or hydrates upon exposure to methanol, ethanol, or water vapor [2]. Variable-temperature synchrotron and powder X-ray diffraction experiments demonstrate that the trihydrate loses crystal water at 70°C and 90°C, while remaining stable at standard storage conditions [3]. This stability differential directly impacts long-term storage reliability, batch-to-batch consistency, and formulation development workflows.

Solid-state chemistry Pharmaceutical polymorph screening Drug substance stability

Docetaxel Hydrate (CAS 700367-34-6): β-Tubulin Binding Affinity and Assembly Promotion Versus Paclitaxel

Docetaxel exhibits approximately 1.9-fold higher affinity for β-tubulin compared to paclitaxel (binding affinity ratio 1.9:1) [1]. In mammalian brain tubulin polymerization assays, docetaxel is two to three times more effective than paclitaxel in promoting microtubule assembly in vitro, with a correspondingly greater binding constant [2]. This enhanced tubulin interaction translates to differential cell cycle specificity, with docetaxel acting primarily in S/G2/M phases versus paclitaxel's predominant G2/M phase activity [1]. The quantitative binding and polymerization differences establish a molecular basis for the non-interchangeability of these taxanes in mechanistic studies.

Microtubule dynamics Tubulin polymerization assay Taxane pharmacology

Docetaxel Hydrate (CAS 700367-34-6): Differential βIII-Tubulin Response Versus Cabazitaxel in Microtubule Dynamic Instability Suppression

In purified microtubule systems containing βIII-tubulin, cabazitaxel suppresses microtubule dynamic instability significantly more potently than in βIII-tubulin-free systems. In contrast, docetaxel demonstrates no βIII-tubulin-enhanced microtubule stabilization [1]. In MCF7 human breast adenocarcinoma cells, cabazitaxel (2 nmol/L) suppresses microtubule shortening rate by 59% compared with 49% suppression by docetaxel (2 nmol/L) and suppresses growing rate by 33% versus 19% for docetaxel [2]. Furthermore, docetaxel shows little or no βIII-tubulin-dependent selective effect on mitotic arrest, whereas cabazitaxel induces significantly stronger mitotic arrest in cells with normal βIII-tubulin levels [1]. This differential response to βIII-tubulin—a marker associated with tumor aggressiveness and drug resistance—defines distinct mechanistic profiles.

βIII-tubulin isotype Taxane resistance Microtubule dynamic instability

Docetaxel Hydrate (CAS 700367-34-6): Cytotoxicity Profile in Neuroblastoma Cell Lines Versus Paclitaxel

In colony inhibition assays using three human neuroblastoma cell lines (SH-SY5Y, BE(2)M17, CHP100), docetaxel demonstrated superior cytotoxicity compared to paclitaxel with a mean paclitaxel/docetaxel IC50 ratio ranging from 2 to 11 [1]. The concentration range tested spanned 0.1 nM to 10 μM with exposure times from 3 to 72 hours. Docetaxel cytotoxicity required only 3–6 hour exposure for exponential cell kill in two of three cell lines, whereas paclitaxel cytotoxicity was consistently schedule-dependent, requiring exposures of 24 hours or longer for marked cell kill across all cell lines [1]. This reduced exposure-time requirement for docetaxel may reflect its more rapid cellular uptake and intracellular retention properties.

Neuroblastoma Cytotoxicity assay IC50 comparison

Docetaxel Hydrate (CAS 700367-34-6): Nanoparticle-Entrapped Formulation Enhances Intratumoral Exposure Versus Conventional Docetaxel

In a randomized crossover clinical study comparing nanoparticle-entrapped docetaxel (CPC634, CriPec®) with conventional docetaxel in 24 evaluable patients with solid tumors, CPC634 produced a 461% higher intratumoral total docetaxel exposure (P < 0.001) [1]. An interim analysis of 16 evaluable patients reported a 323% higher intratumoral total docetaxel exposure (95% CI: 148–621%; P < 0.001) [2]. Released docetaxel concentrations from the nanoparticle were comparable to total docetaxel levels for conventional docetaxel (P = 0.43). Plasma pharmacokinetics showed a 27% higher AUCinf (P = 0.001) and a 91% lower Cmax (P < 0.001) for CPC634 released docetaxel, with median neutrophil count nadir of 4.30 × 10⁹/L for CPC634 versus 0.50 × 10⁹/L for conventional docetaxel (P < 0.001), indicating substantially reduced neutropenia [1].

Nanomedicine Intratumoral pharmacokinetics Drug delivery

Docetaxel Hydrate (CAS 700367-34-6): Clinical Overall Survival Benefit Versus Paclitaxel in Metastatic Breast Cancer

In a randomized, controlled, multicenter Phase III trial (TAX-311) enrolling 449 patients with metastatic breast cancer, docetaxel (100 mg/m² every 3 weeks) demonstrated superior overall survival compared with paclitaxel (175 mg/m² every 3 weeks) [1]. Median overall survival was 15.4 months for docetaxel versus 12.7 months for paclitaxel, with a hazard ratio of 1.41 (95% CI: 1.15–1.73; P = 0.03) favoring docetaxel [1]. Time to tumor progression was also prolonged with docetaxel (median not explicitly quantified in abstract but reported as secondary endpoint favoring docetaxel). However, this efficacy advantage was accompanied by higher rates of grade 3/4 neutropenia (93.3% vs. 54.5%) and febrile neutropenia (14.8% vs. 2.3%) with docetaxel compared to paclitaxel [2], illustrating the efficacy-toxicity trade-off that must inform selection decisions.

Metastatic breast cancer Phase III clinical trial Overall survival

Docetaxel Hydrate (CAS 700367-34-6): Evidence-Backed Research and Industrial Application Scenarios


Solid-State Characterization and Polymorph Screening Studies

Researchers conducting solid-state characterization, polymorph screening, or crystallization studies should utilize docetaxel trihydrate as the thermodynamically stable reference form. The trihydrate's stability under ambient conditions has been validated by X-ray powder diffraction and variable-temperature synchrotron experiments [8], while the anhydrous form undergoes vapor-induced phase transformations that can confound experimental interpretation . The crystal structure determination from single-crystal synchrotron and laboratory powder X-ray diffraction data provides a definitive reference for identifying new solvates, hydrates, or cocrystalline forms [6].

Microtubule Dynamics and Tubulin Binding Mechanism Studies

Investigators studying taxane-tubulin interactions should select docetaxel when the experimental objective requires quantification of differential β-tubulin binding affinity (1.9-fold higher than paclitaxel [8]) or when examining βIII-tubulin isotype effects. Docetaxel's lack of βIII-tubulin-enhanced microtubule stabilization contrasts with cabazitaxel's βIII-tubulin-dependent potency , making docetaxel the appropriate negative control or baseline comparator for studies investigating βIII-tubulin-mediated taxane resistance mechanisms. The 2–3-fold greater microtubule assembly promotion relative to paclitaxel also informs dose selection in tubulin polymerization assays [6].

Nanoparticle Formulation Development and Intratumoral PK Studies

Pharmaceutical scientists developing nanoparticle-based docetaxel formulations should procure docetaxel hydrate as the reference active pharmaceutical ingredient for comparator studies. Clinical evidence demonstrates that nanoparticle-entrapped docetaxel (CPC634) achieves 323–461% higher intratumoral exposure with 91% lower plasma Cmax and significantly reduced neutropenia compared to conventional docetaxel [8]. These quantitative benchmarks establish a validated comparator framework for evaluating novel docetaxel delivery systems. The hydrate form's well-characterized solubility profile and crystalline stability provide a consistent starting material for formulation screening .

In Vitro Cytotoxicity Screening with Short-Duration Exposure Paradigms

When experimental design requires short-duration drug exposure (3–6 hours) in cytotoxicity assays, docetaxel is the preferred taxane selection. Unlike paclitaxel, which requires ≥24 hour exposures for marked cell kill across all tested cell lines, docetaxel achieves exponential cell kill with only 3–6 hour exposure in two of three neuroblastoma cell lines [8]. This differential exposure-time requirement stems from docetaxel's more rapid cellular uptake and distinct intracellular retention characteristics. For high-throughput screening campaigns with fixed short-exposure protocols, docetaxel's favorable exposure-response kinetics enable detection of cytotoxic effects that would be missed with paclitaxel under identical conditions [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.